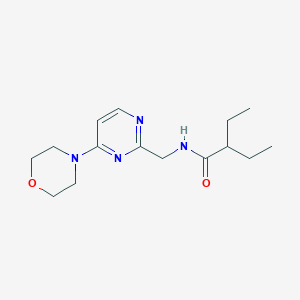

2-ethyl-N-((4-morpholinopyrimidin-2-yl)methyl)butanamide

Description

2-ethyl-N-((4-morpholinopyrimidin-2-yl)methyl)butanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a 2-ethyl group and a (4-morpholinopyrimidin-2-yl)methyl moiety at the nitrogen atom.

Properties

IUPAC Name |

2-ethyl-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2/c1-3-12(4-2)15(20)17-11-13-16-6-5-14(18-13)19-7-9-21-10-8-19/h5-6,12H,3-4,7-11H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJFEZBUUNKKNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NCC1=NC=CC(=N1)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-ethyl-N-((4-morpholinopyrimidin-2-yl)methyl)butanamide typically involves the reaction of 4-morpholinopyrimidine with 2-ethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-ethyl-N-((4-morpholinopyrimidin-2-yl)methyl)butanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

The applications of 2-ethyl-N-((4-morpholinopyrimidin-2-yl)methyl)butanamide are primarily focused on its antitumor activity, with potential applications in oncology.

Antitumor Activity

- Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.

- Studies on related morpholinopyrimidine compounds have shown significant inhibition of tumor growth in preclinical models.

Macrophage Migration Inhibitory Factor (MIF) and MIF2

Research indicates the potential of targeting MIF and MIF2 in drug discovery .

- MIF's tautomerase active site is considered an appealing target for drug development .

- Small-molecule inhibitors can inhibit the MIF-CD74 interaction or MIF-induced signaling in cell-based studies .

- 4-Iodopyrimidine can be exploited as covalent inhibitors of MIF and MIF2 to develop specific probes for labeling of MIF family proteins .

Therapeutic Efficacy in Malignancies

Combinatorial methods may improve the therapeutic efficacy of therapeutic agents in treating malignancies .

- The present invention is directed to methods and compositions to improve the therapeutic benefit of bisantrene and analogs and derivatives thereof, particularly in the treatment of malignancies .

- Cancer is a collection of diseases with a multitude of etiologies and that a patient's response and survival from therapeutic intervention is complex with many factors playing a role in the success or failure of treatment .

Mechanism of Action

The mechanism of action of 2-ethyl-N-((4-morpholinopyrimidin-2-yl)methyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues from the C4-CER Series ()

Compounds such as C4-CER-A1 (d14:1/4:0) , C4-CER-A2 (d10:1/4:0) , and C4-CER-A3 (d7:1/4:0) share the butanamide core but differ in acyl chain length and sphingoid base modifications. For example:

- C4-CER-A3 features a truncated sphingoid base (d7:1), which reduces hydrophobicity compared to longer-chain analogs like C4-CER-A1 (d14:1). This truncation may enhance aqueous solubility but reduce membrane integration efficiency .

- Unlike 2-ethyl-N-((4-morpholinopyrimidin-2-yl)methyl)butanamide, these analogs lack the morpholinopyrimidine group, instead incorporating phosphate or glycosyl moieties (e.g., C4-GlcCER), which significantly alter their cellular uptake and metabolic stability .

Table 1: Key Structural Differences

| Compound | Substituent Features | Potential Impact on Properties |

|---|---|---|

| This compound | Morpholinopyrimidine group, 2-ethyl chain | Enhanced hydrogen bonding, moderate logP |

| C4-CER-A1 (d14:1/4:0) | Long acyl chain (C14), sphingoid base | High lipophilicity, membrane integration |

| C4-GlcCER | β-D-glucopyranosyloxy group | Increased hydrophilicity, enzymatic cleavage |

Pharmacopeial Butanamide Derivatives ()

Compounds m, n, and o from Pharmacopeial Forum feature complex stereochemistry and bulky aromatic substituents (e.g., 2,6-dimethylphenoxy, tetrahydro pyrimidin-1(2H)-yl). Key distinctions include:

- Stereochemical Complexity: The (2S,4S,5S) and (2R,4R,5S) configurations in compounds m and n influence their binding to chiral targets, a factor absent in the achiral this compound .

- Phenoxy Acetamido Groups: These substituents may enhance plasma protein binding but reduce blood-brain barrier penetration compared to the morpholinopyrimidine group, which offers balanced polarity .

Nitrophenyl-Substituted Butanamide ()

The compound 2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide (C₁₃H₁₈N₂O₃) shares the 2-ethylbutanamide core but replaces the morpholinopyrimidine with a nitroaromatic group.

- Electron-Withdrawing Nitro Group: This increases molecular polarity and may confer photochemical instability, contrasting with the electron-rich morpholinopyrimidine system, which likely improves solubility and π-π stacking interactions .

- Molecular Weight: The nitrophenyl derivative (MW: 250.3 g/mol) is lighter than this compound (estimated MW: ~335 g/mol), affecting diffusion kinetics .

Biological Activity

The compound 2-ethyl-N-((4-morpholinopyrimidin-2-yl)methyl)butanamide is a derivative of morpholinopyrimidine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound can be represented as . The compound features a morpholinopyrimidine moiety, which is significant in medicinal chemistry due to its ability to interact with various biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes and receptors. The morpholinopyrimidine structure allows for binding to active sites, potentially modulating their activity. For instance, studies have shown that similar morpholinopyrimidine derivatives exhibit strong affinities for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects through the inhibition of nitric oxide production and inflammatory cytokine expression .

Biological Activity

Research indicates that compounds within the morpholinopyrimidine family demonstrate various biological activities, including:

- Anti-inflammatory effects: Morpholinopyrimidine derivatives have been found to inhibit the production of inflammatory mediators in macrophage cells stimulated by lipopolysaccharides (LPS) .

- Antitumor activity: Similar compounds have shown cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology . For example, studies on related morpholinopyrimidine compounds indicated significant inhibition of tumor growth in preclinical models.

Case Studies and Research Findings

- Anti-inflammatory Activity:

- Antitumor Potential:

- Molecular Docking Studies:

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds in terms of structure and function:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Ethyl-N-(4-morpholinopyrimidin-2-yl)methylbutanamide | Morpholinopyrimidine moiety | Anti-inflammatory, Antitumor |

| N-(2-(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)-6-methoxyphenol | Similar core structure | Inhibits NO production |

| Bisantrene | Tricyclic aromatic compound | Antitumor activity in various cancers |

Q & A

Q. What are the optimal synthetic routes for 2-ethyl-N-((4-morpholinopyrimidin-2-yl)methyl)butanamide, and how can purity be validated?

Methodological Answer: The synthesis typically involves multi-step condensation reactions. For analogous pyrimidine derivatives, a common approach is reacting a pyrimidine core (e.g., 4-morpholinopyrimidine-2-carbaldehyde) with an amine-containing butanamide derivative under nucleophilic substitution conditions. Key steps include:

- Intermediate preparation : Activation of the pyrimidine core with reagents like POCl₃ for halogenation.

- Coupling : Use of coupling agents (e.g., EDC/HOBt) to attach the butanamide moiety.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Purity validation employs HPLC (≥95% purity threshold) and ¹H/¹³C NMR to confirm structural integrity. Elemental analysis (C, H, N) ensures stoichiometric accuracy .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹, morpholine C-O-C at ~1100 cm⁻¹) .

- NMR : ¹H NMR confirms proton environments (e.g., morpholine δ 3.6–3.8 ppm as a multiplet, pyrimidine protons at δ 8.2–8.5 ppm). ¹³C NMR resolves carbonyl carbons (~170 ppm) and pyrimidine carbons .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ion).

- X-ray Crystallography : Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding with solvent) .

Q. What preliminary biological assays are recommended to assess its bioactivity?

Methodological Answer:

- Enzyme Inhibition : Screen against kinases (e.g., PI3K/mTOR) using fluorescence-based assays (IC₅₀ determination).

- Antimicrobial Activity : Broth microdilution (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (24–72 hr exposure) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound’s bioactivity?

Methodological Answer:

- Core Modifications : Replace morpholine with piperazine to alter solubility. Trifluoromethyl substitution on the pyrimidine ring enhances metabolic stability .

- Side-Chain Engineering : Introduce polar groups (e.g., -OH, -COOH) to improve water solubility.

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with kinase ATP-binding pockets). Validate with mutagenesis studies .

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?

Methodological Answer:

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time.

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Duncan’s test) to identify significant differences between replicates .

- Orthogonal Validation : Confirm kinase inhibition via Western blot (phosphorylation status of downstream targets) .

Q. What computational strategies predict pharmacokinetic properties (e.g., LogD, metabolic stability)?

Methodological Answer:

- LogD Prediction : Use Schrödinger’s QikProp or ACD/Labs software based on fragment contributions (e.g., morpholine reduces LogD by ~0.5 units) .

- Metabolic Sites : Identify labile positions (e.g., morpholine ring oxidation) using MetaSite.

- CYP450 Inhibition : Simulate interactions with CYP3A4/2D6 via molecular dynamics (Desmond) .

Q. How can structural modifications improve metabolic stability without compromising target affinity?

Methodological Answer:

- Isosteric Replacement : Substitute metabolically labile groups (e.g., morpholine → tetrahydropyran) .

- Deuterium Incorporation : Replace hydrogen at α-positions of the amide group to slow CYP450-mediated degradation.

- Prodrug Design : Mask polar groups (e.g., ester prodrugs for enhanced oral bioavailability) .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to minimize variability?

Methodological Answer:

- Dose Range : Use 10 concentrations spanning 0.1–100 µM (logarithmic spacing).

- Controls : Include vehicle (DMSO ≤0.1%) and reference inhibitors (e.g., staurosporine for kinases).

- Replicates : Six replicates per dose to account for plate edge effects .

- Data Normalization : Express activity as % inhibition relative to positive/negative controls.

Q. What strategies validate target engagement in cellular assays?

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA) : Monitor protein denaturation shifts upon compound binding.

- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound to its target.

- Pull-Down Assays : Use biotinylated analogs with streptavidin beads for target identification via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.